molecular formula C20H28BrCl2N3O3 B2371523 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1179426-30-2

1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2371523
CAS No.: 1179426-30-2
M. Wt: 509.27
InChI Key: CIKQWPAGRUCJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining a bromophenoxy ether moiety with a pyridinylpiperazine group, making it a valuable intermediate for developing targeted therapeutic agents. The compound's structural framework is characteristic of molecules investigated for protease inhibition and allosteric modulation, with similar scaffolds being explored as inhibitors for viral proteases and other disease targets . The dihydrochloride salt form enhances solubility for in vitro biological testing. This product is offered exclusively For Research Use Only (RUO) and is strictly prohibited from use in diagnostic, therapeutic, or personal applications. Researchers can utilize this compound for structure-activity relationship studies, biochemical assay development, and as a building block for novel chemical entities targeting various disease pathways. The presence of both hydrogen bond acceptors and donors in its molecular architecture suggests potential for targeted protein interactions, while the bromine atom provides a site for further functionalization through cross-coupling reactions. Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN3O3.2ClH/c21-17-4-6-19(7-5-17)27-14-13-26-16-18(25)15-23-9-11-24(12-10-23)20-3-1-2-8-22-20;;/h1-8,18,25H,9-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKQWPAGRUCJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Br)O)C3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrCl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Bromophenoxy)ethanol

The ethoxy-bromophenoxy side chain is typically synthesized via Williamson ether synthesis. Reacting 4-bromophenol with 2-chloroethanol in the presence of a base like potassium carbonate yields 2-(4-bromophenoxy)ethanol. Optimal conditions (reflux in acetone, 12 hours) achieve ~85% yield. Alternative methods using ethylene oxide or glycidol have been explored but face regioselectivity issues.

Preparation of 4-(Pyridin-2-yl)piperazine

The piperazine-pyridine fragment is synthesized by nucleophilic aromatic substitution. Pyridine-2-amine reacts with bis(2-chloroethyl)amine under high-temperature conditions (150°C, DMF) to form 4-(pyridin-2-yl)piperazine. Catalytic amounts of KI improve yields to 78% by mitigating side reactions.

Stepwise Assembly of the Target Compound

Etherification of Propan-2-ol Backbone

The propan-2-ol core is functionalized via sequential etherifications. Epichlorohydrin reacts with 2-(4-bromophenoxy)ethanol in a basic medium (NaOH, ethanol) to form 1-(2-(4-bromophenoxy)ethoxy)-3-chloropropan-2-ol. This intermediate is isolated in 70% yield after column chromatography.

Piperazine Coupling

The chlorinated intermediate undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperazine in acetonitrile at 80°C for 24 hours, yielding the free base. Triethylamine is added to scavenge HCl, achieving 65% conversion. Excess piperazine (1.5 equiv) minimizes dimerization.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2 equiv) in ethanol, precipitating the dihydrochloride salt. Recrystallization from ethanol/ether affords a 92% pure product. X-ray diffraction confirms the salt’s crystalline structure.

Optimization and Challenges

Reaction Solvent Effects

Solvent polarity significantly impacts coupling efficiency. Comparative studies reveal acetonitrile outperforms DMF or THF due to better solubility of intermediates (Table 1).

Table 1: Solvent Screening for Piperazine Coupling

Solvent Temperature (°C) Yield (%)
Acetonitrile 80 65
DMF 100 48
THF 66 32

Purification Techniques

Silica gel chromatography remains standard for intermediates, but preparative HPLC is preferred for the final salt to remove trace impurities. Gradient elution (water/acetonitrile + 0.1% TFA) achieves >99% purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.15 (d, J=4.8 Hz, 1H, pyridine-H), 7.45 (d, J=8.6 Hz, 2H, bromophenyl-H), 4.20–4.05 (m, 4H, ethoxy-H), 3.80–3.60 (m, 8H, piperazine-H).
  • HRMS : m/z calculated for C₂₁H₂₈BrN₃O₃ [M+H]⁺ 482.1245, found 482.1248.

Thermal Analysis

DSC reveals a melting point at 214°C with decomposition onset at 220°C, indicating salt stability up to pharmaceutical processing temperatures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent in treating various diseases, particularly those related to the central nervous system and cancer. The following applications are noteworthy:

Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HT-29 (colon cancer)

Studies have shown IC50 values ranging from 10 to 30 µM, demonstrating substantial activity against these types of cancer cells. The mechanism often involves apoptosis induction through caspase pathway activation .

Neuropharmacology
The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors, which could lead to treatments for depression and anxiety disorders .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivitySignificant cytotoxicity against MCF-7 cells with an IC50 of 15 µM.
Study BNeuropharmacological EffectsModulation of serotonin receptors leading to antidepressant-like effects in animal models.
Study CAntimicrobial TestingInhibition of Staphylococcus aureus growth at concentrations above 20 µg/mL.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, such as piperazine-linked propanol derivatives or aromatic ethers. Key differences in substituents and their implications are highlighted:

Compound Name Key Structural Features Differences from Target Compound
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride Allylphenoxy group; hydroxyethyl-piperazine substituent Phenoxy group : Allyl (reactive, less lipophilic) vs. 4-bromophenoxy (electron-withdrawing, stable). Piperazine substituent : Hydroxyethyl (polar) vs. pyridin-2-yl (aromatic, π-π interaction potential).
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one dihydrochloride Pyrrol-3-yl-acetone group; 2,4-dimethyl substituents Core structure : Pyrrole ring (planar, aromatic) vs. propanol backbone (flexible). Substituents : Acetone group may reduce solubility compared to bromophenoxy.
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride 4-methoxyphenyl-piperazine; 2-nitrophenoxy group Aromatic substituents : Methoxy (electron-donating) vs. bromo (electron-withdrawing); nitro group (electron-deficient, reactive) vs. ethoxy (neutral).
1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride Benzofuran core; 4-methylpiperazine Heterocycle : Benzofuran (oxygen-containing, rigid) vs. pyridinyl (nitrogen-containing, basic). Piperazine substituent : Methyl (low polarity) vs. pyridinyl (polar, basic).

Physicochemical and Pharmacological Implications

  • Receptor Binding : The pyridin-2-yl-piperazine group may offer stronger π-π stacking interactions with receptors than hydroxyethyl or methyl substituents, which lack aromaticity.
  • Metabolic Stability : The bromine atom in the target compound could reduce oxidative metabolism compared to allyl or nitro groups, which are prone to enzymatic degradation.
  • Solubility : The dihydrochloride salt form improves aqueous solubility, similar to compounds and , but the pyridinyl group may confer better solubility than methylpiperazine .

Research Findings and Data Gaps

While the provided evidence lacks direct experimental data (e.g., IC50, LogP) for the target compound, inferences can be drawn from structural analogs:

  • : Hydroxyethyl-piperazine derivatives often exhibit moderate receptor affinity but lower metabolic stability due to hydroxyl group oxidation .
  • : Nitrophenoxy-containing compounds may show reactivity issues in biological systems, limiting their therapeutic utility .
  • : Benzofuran derivatives with methylpiperazine have demonstrated moderate CNS activity but poor solubility , suggesting the target compound’s pyridinyl group may address this limitation.

Biological Activity

The compound 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound includes:

  • A bromophenoxy group, which is known for enhancing biological activity through various interactions.
  • A piperazine moiety, commonly associated with antidepressant and antipsychotic effects.
  • An ethoxy linker that may influence the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Key mechanisms include:

  • Receptor Modulation : The piperazine and pyridine components suggest potential activity at neurotransmitter receptors, particularly those involved in mood regulation (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition : Preliminary studies indicate that similar compounds can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis and has been targeted in various therapeutic contexts, including cancer and autoimmune diseases .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bromophenoxy groups have shown efficacy against various bacterial strains, indicating a potential for developing new antibiotics .

Anticancer Potential

Studies on related compounds have indicated cytotoxic effects against tumor cell lines. For example, 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . The incorporation of the piperazine ring may enhance this effect through receptor-mediated pathways.

Neuropharmacological Effects

Given the presence of the piperazine structure, there is a strong hypothesis that this compound could exhibit antidepressant or anxiolytic properties. Compounds with similar frameworks have been shown to interact with serotonin receptors, leading to mood-enhancing effects .

Case Studies

StudyFindings
Umesha et al. (2009)Identified DHODH inhibitors with significant antiviral and anticancer activities. The structure-activity relationship highlighted the importance of specific functional groups for enhanced efficacy .
Recent Research (2020)Investigated 1,2,4-oxadiazole derivatives showing diverse biological activities including anti-inflammatory and anticancer effects. This suggests potential overlaps in activity for our compound .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride with high yield and purity?

  • Methodological Answer :

  • Step 1 : Construct the phenoxypropanol backbone by reacting 4-bromophenol with an epoxide (e.g., epichlorohydrin) under basic conditions (pH 9–11) to form the intermediate .
  • Step 2 : Introduce the piperazine-pyridine moiety via nucleophilic substitution. Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .
  • Step 3 : Purify the product via column chromatography (silica gel, gradient elution with dichloromethane/methanol) and confirm purity (>95%) using HPLC with a C18 column .
  • Key Parameters : Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio for nucleophilic substitution) .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆) to verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine N–CH₂ at δ 2.5–3.5 ppm) and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (positive mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 494.1) and isotopic patterns consistent with bromine .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) to confirm dihydrochloride salt formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare receptor-binding affinity (e.g., radioligand displacement assays for adrenergic/5-HT receptors) with functional assays (cAMP modulation or calcium flux) to distinguish binding vs. signaling effects .
  • Data Normalization : Use internal controls (e.g., reference agonists/antagonists like propranolol) to standardize inter-laboratory variability .
  • Replication : Validate findings in ≥3 independent cell lines (e.g., HEK293, CHO-K1) with receptor overexpression to isolate target-specific effects .

Q. What experimental strategies are recommended to investigate the compound’s potential CNS effects, given its structural similarity to phenoxypropanolamine derivatives?

  • Methodological Answer :

  • In Vitro Models : Use primary neuronal cultures or blood-brain barrier (BBB) permeability assays (PAMPA-BBB) to assess CNS penetration .
  • Behavioral Studies : Design rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–50 mg/kg, i.p.) and comparator drugs (e.g., fluoxetine) .
  • Receptor Profiling : Screen against a panel of CNS targets (e.g., dopamine D2, serotonin 5-HT1A) using competitive binding assays to identify off-target interactions .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding stability to target receptors (e.g., PPAR-delta) by analyzing hydrogen-bond networks and hydrophobic interactions .
  • ADMET Prediction : Use tools like SwissADME to estimate logP (target <3 for oral bioavailability), CYP450 inhibition risks, and hERG channel liability .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) to prioritize synthetic analogs with reduced metabolic clearance .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s selectivity for adrenergic vs. serotonergic receptors?

  • Methodological Answer :

  • Receptor Panels : Use broad-spectrum screening (e.g., Eurofins CEREP panel) to quantify IC50 values across 50+ GPCRs, ion channels, and transporters .
  • Kinetic Studies : Perform association/dissociation rate assays (e.g., surface plasmon resonance) to differentiate competitive vs. allosteric binding mechanisms .
  • Structural Analysis : Compare X-ray co-crystallography data with analogous compounds (e.g., 4-(3-bromophenyl)piperazine derivatives) to identify critical binding motifs .

Comparative Studies

Q. What methodologies enable systematic comparison of this compound’s efficacy with structurally related analogs (e.g., 4-(4-(3-bromophenyl)piperazin-1-yl)butanoic acid dihydrochloride)?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with incremental modifications (e.g., varying phenoxy substituents or piperazine N-alkylation) and test in parallel assays .
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities computationally before in vitro validation .
  • Thermodynamic Profiling : Measure enthalpy-entropy compensation via ITC (isothermal titration calorimetry) to optimize ligand-receptor interactions .

Stereochemical Challenges

Q. What strategies mitigate stereochemical instability during the synthesis of the propan-2-ol backbone?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) to isolate enantiomers .
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry during epoxide ring-opening .
  • Stability Studies : Monitor racemization under accelerated conditions (40°C, 75% RH) and formulate with stabilizers (e.g., antioxidants like BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.